Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
CAS No.: 941715-64-6
Cat. No.: VC8155344
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate - 941715-64-6](/images/structure/VC8155344.png)
Specification
CAS No. | 941715-64-6 |
---|---|
Molecular Formula | C14H19NO5 |
Molecular Weight | 281.3 g/mol |
IUPAC Name | methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Standard InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17) |
Standard InChI Key | IFRRVAXAOYYQAA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a methyl benzoate backbone substituted at the 3- and 4-positions with methoxy and Boc-protected amino groups, respectively. The Boc group () serves as a temporary protective moiety for the amine, preventing undesired reactions during multi-step syntheses . The methoxy group at the 3-position contributes to steric and electronic modulation, influencing reactivity and solubility.
Stereoelectronic Effects
The electron-donating methoxy group enhances the electron density of the aromatic ring, while the Boc group introduces steric bulk, affecting regioselectivity in subsequent reactions. This combination is pivotal in directing electrophilic substitution or cross-coupling reactions .
Synthesis and Reaction Pathways
Two-Step Synthesis Protocol
The primary synthetic route involves a two-step process :
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Deprotonation and Alkylation:
Methyl 4-(t-butoxycarbonylamino)-3-hydroxybenzoate is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 20°C for 0.5 hours to generate a phenoxide intermediate. -
Methylation:
Methyl iodide is added to the reaction mixture, facilitating an substitution to install the methoxy group. The reaction proceeds for 1 hour, yielding the target compound with an 86% isolated yield .
Reaction Mechanism
The base (NaH) deprotonates the hydroxyl group, forming a nucleophilic oxyanion that attacks methyl iodide. The Boc group remains intact due to its stability under basic conditions .
Optimization and Yield Enhancement
Key factors influencing yield include:
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Solvent Choice: Polar aprotic solvents like DMF stabilize ionic intermediates.
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Temperature: Room temperature minimizes side reactions such as Boc deprotection.
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Reagent Stoichiometry: A 1:1 molar ratio of substrate to methyl iodide ensures complete methylation .
Applications in Organic Synthesis
Peptide and Drug Intermediate
The Boc-protected amine is a cornerstone in solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) reveals the primary amine, enabling elongation of peptide chains .
Case Study: Antiviral Agents
Analogous Boc-protected benzoates are intermediates in protease inhibitors, such as HIV-1 integrase blockers . The methoxy group enhances metabolic stability, a critical feature in drug design .
Functional Group Compatibility
The compound’s stability under basic and mildly acidic conditions allows its use in diverse reactions, including:
Comparative Analysis with Structural Analogues
Chlorinated Derivative
Methyl 4-[(tert-butoxycarbonyl)amino]-3-chlorobenzoate (CAS 1260650-61-0) replaces the methoxy group with chlorine, altering electronic properties and reactivity. The chloro derivative exhibits higher lipophilicity, making it suitable for hydrophobic drug motifs .
Aminomethyl Variant
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (PubChem CID 14221817) features an aminomethyl spacer, enabling conjugation to biomolecules via amide bonds .
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Developing enantioselective routes to chiral Boc-protected intermediates could streamline the production of optically active pharmaceuticals .
Green Chemistry Approaches
Exploring solvent-free conditions or biocatalytic methods may reduce reliance on hazardous reagents like methyl iodide .
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